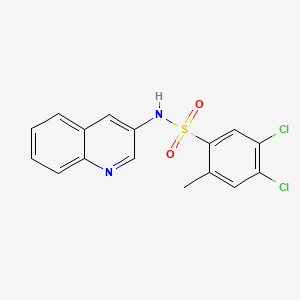
3-Azepan-1-ylmethyl-benzylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(azepan-1-ylmethyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds .
Biology
In biological research, this compound is used to study the interactions between proteins and small molecules. It is often used in proteomics to identify and quantify proteins in complex biological samples .
Medicine
While not intended for diagnostic or therapeutic use, [3-(azepan-1-ylmethyl)phenyl]methanamine is used in preclinical studies to understand its potential pharmacological effects .
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. It serves as an intermediate in the synthesis of various specialty chemicals .
Wirkmechanismus
Target of Action
Compounds like “3-Azepan-1-ylmethyl-benzylamine” often target neurotransmitter receptors in the brain, such as GABA receptors or serotonin receptors .
Mode of Action
These compounds typically work by binding to their target receptors and modulating their activity. For example, they might enhance the activity of inhibitory receptors or inhibit the activity of excitatory receptors .
Biochemical Pathways
The binding of these compounds to their target receptors can affect various biochemical pathways in the brain. This can lead to changes in neuronal firing rates, neurotransmitter release, and synaptic plasticity .
Pharmacokinetics
After administration, these compounds are absorbed into the bloodstream and distributed throughout the body. They can cross the blood-brain barrier to reach their targets in the brain. They are then metabolized by the liver and excreted by the kidneys .
Result of Action
The modulation of neurotransmitter receptor activity by these compounds can have various effects at the molecular and cellular level. This can lead to changes in mood, cognition, and behavior .
Action Environment
The action, efficacy, and stability of these compounds can be influenced by various environmental factors. For example, the presence of other drugs, the individual’s genetic makeup, and their overall health status can all affect how these compounds work .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(azepan-1-ylmethyl)phenyl]methanamine typically involves the reaction of 3-(bromomethyl)benzylamine with azepane under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) . The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: This compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding or .
Reduction: Formation of .
Substitution: Formation of various substituted amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-(piperidin-1-ylmethyl)phenyl]methanamine
- [3-(morpholin-1-ylmethyl)phenyl]methanamine
- [3-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Uniqueness
Compared to its analogs, [3-(azepan-1-ylmethyl)phenyl]methanamine has a unique azepane ring structure, which can influence its chemical reactivity and biological activity . This makes it a valuable compound for specific research applications where other similar compounds may not be as effective .
Eigenschaften
IUPAC Name |
[3-(azepan-1-ylmethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c15-11-13-6-5-7-14(10-13)12-16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTMDIQABALFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-5-((3-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2575914.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide](/img/structure/B2575917.png)
![N-(2,6-dimethylphenyl)-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2575920.png)

![N-[2-(4-FLUOROPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]-4-(4-MORPHOLINYLSULFONYL)BENZAMIDE](/img/structure/B2575922.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2575925.png)


![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B2575929.png)

![2-[4-(aminomethyl)phenyl]-3,5,7,8-tetrahydro-4H-thiino[4,3-d]pyrimidin-4-one](/img/structure/B2575931.png)
![(E)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2575932.png)
